
m-PEG6-Bromid
Übersicht
Beschreibung
M-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG6-bromide involves nucleophilic displacements with the alkoxide of PEG . Other routes include nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide . It can also be prepared by reaction of PEG itself with dichlorophenyl phosphine .Molecular Structure Analysis
The molecular formula of m-PEG6-bromide is C13H27BrO6 . The InChI is InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 .Chemical Reactions Analysis
The bromide group in m-PEG6-bromide is a very good leaving group for nucleophilic substitution reactions . This property is utilized in the synthesis of a series of PROTACs .Physical and Chemical Properties Analysis
M-PEG6-bromide has a molecular weight of 359.25 g/mol . Its boiling point is 385.1±37.0 °C at 760 mmHg . The density is 1.219±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Nucleophile Substitution Reactions
m-PEG6-Bromid ist ein PEG-Linker, der eine Bromidgruppe enthält . Das Bromid (Br) ist eine sehr gute Abgangsgruppe für nucleophile Substitutionsreaktionen . Dies macht this compound zu einem wertvollen Reagenz in der organischen Synthese, wo es verwendet werden kann, um eine Vielzahl von funktionellen Gruppen in ein Molekül einzuführen .
Erhöhte Löslichkeit in wässrigen Medien
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien . Diese Eigenschaft ist besonders nützlich in der pharmazeutischen Forschung, wo die Verbesserung der Wasserlöslichkeit von Arzneimittelmolekülen ihre Bioverfügbarkeit und therapeutische Wirksamkeit verbessern kann .
Synthese von PROTACs
This compound kann bei der Synthese einer Reihe von PROTACs (Proteolysis-Targeting Chimeras) verwendet werden . PROTACs sind eine neue Klasse von Arzneimitteln, die wirken, indem sie eine E3-Ubiquitin-Ligase rekrutieren, um ein bestimmtes Protein zum Abbau zu markieren. Die Verwendung von this compound in der PROTAC-Synthese könnte möglicherweise zur Entwicklung neuer Behandlungen für Krankheiten wie Krebs führen .
Reagenz in Forschungsqualität
This compound ist eine Verbindung in Reagenzienqualität, d. h. es ist für die Verwendung in verschiedenen Forschungsanwendungen geeignet . .
Kundenspezifische Synthese
This compound kann in der kundenspezifischen Synthese verwendet werden, um eine breite Palette von PEG-Linkern zu erstellen . Diese Linker können bei der Entwicklung neuer Materialien, Arzneimittel und anderer chemischer Produkte eingesetzt werden .
Biokonjugation
Die Bromidgruppe in this compound kann mit Aminen, Thiolen und anderen Nucleophilen reagieren, was es für die Biokonjugation nützlich macht . Biokonjugation ist der Prozess der chemischen Verknüpfung zweier Biomoleküle miteinander und ist eine Schlüsseltechnik in Bereichen wie Wirkstoffabgabe, Diagnostik und Proteomik .
Wirkmechanismus
Target of Action
m-PEG6-bromide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of m-PEG6-bromide, therefore, are the proteins that are intended to be degraded .
Mode of Action
m-PEG6-bromide acts as a bridge in PROTACs, connecting the ligand for the protein of interest with the ligand for the E3 ligase . The bromide group in m-PEG6-bromide is a good leaving group for nucleophilic substitution reactions , which facilitates the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG6-bromide is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When a PROTAC containing m-PEG6-bromide binds to its target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .
Pharmacokinetics
As a peg-based compound, m-peg6-bromide is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of m-PEG6-bromide’s action is the degradation of the target protein . By selectively targeting specific proteins for degradation, m-PEG6-bromide can help to modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of the target protein .
Action Environment
The action of m-PEG6-bromide, like other PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the capacity of the ubiquitin-proteasome system . The hydrophilic nature of m-PEG6-bromide may also influence its stability and efficacy in different biological environments .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
m-PEG6-bromide plays a significant role in biochemical reactions, primarily due to its bromide group, which is an excellent leaving group for nucleophilic substitution reactions . This property makes m-PEG6-bromide a valuable reagent in the synthesis of various biomolecules. It interacts with enzymes and proteins through its PEG chain, which enhances solubility and reduces non-specific binding. The hydrophilic nature of the PEG spacer in m-PEG6-bromide increases its compatibility with aqueous environments, making it suitable for use in various biochemical assays .
Cellular Effects
m-PEG6-bromide influences various cellular processes by interacting with cell membranes and intracellular proteins. Its PEG chain facilitates the transport of the compound across cell membranes, thereby affecting cell signaling pathways and gene expression. Studies have shown that m-PEG6-bromide can modulate cellular metabolism by altering the activity of key metabolic enzymes . Additionally, m-PEG6-bromide has been observed to impact cell proliferation and differentiation, making it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of m-PEG6-bromide involves its interaction with biomolecules through its bromide group and PEG chain. The bromide group participates in nucleophilic substitution reactions, while the PEG chain enhances solubility and reduces non-specific interactions . m-PEG6-bromide can bind to enzymes and proteins, leading to changes in their activity and function. This compound has been shown to inhibit certain enzymes by blocking their active sites, thereby affecting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG6-bromide can change over time due to its stability and degradation properties. m-PEG6-bromide is relatively stable under standard storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that m-PEG6-bromide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using m-PEG6-bromide in their experiments.
Dosage Effects in Animal Models
The effects of m-PEG6-bromide vary with different dosages in animal models. At low doses, m-PEG6-bromide has been shown to enhance cellular function and promote cell proliferation. At high doses, m-PEG6-bromide can exhibit toxic effects, including cell death and tissue damage . Researchers must carefully consider the dosage of m-PEG6-bromide to avoid adverse effects and achieve the desired biochemical outcomes.
Metabolic Pathways
m-PEG6-bromide is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . The PEG chain of m-PEG6-bromide can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and other metabolic processes. Additionally, m-PEG6-bromide can affect metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, m-PEG6-bromide is transported and distributed through interactions with transporters and binding proteins. The PEG chain facilitates the movement of m-PEG6-bromide across cell membranes, allowing it to reach various intracellular compartments . This compound can accumulate in specific tissues, depending on its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of m-PEG6-bromide is influenced by its PEG chain and bromide group . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. m-PEG6-bromide has been observed to localize in the cytoplasm, nucleus, and other organelles, where it exerts its biochemical effects .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125562-29-0 | |
| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


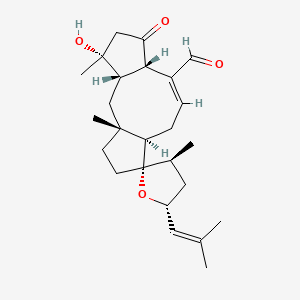
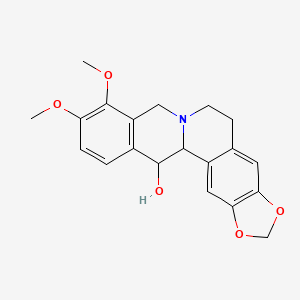

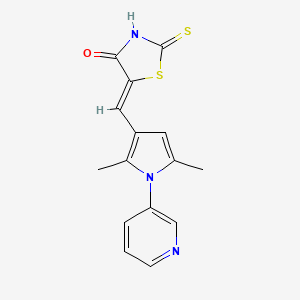

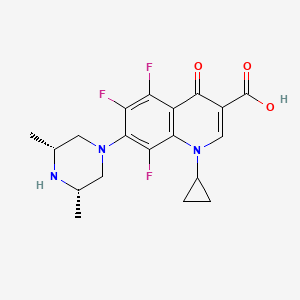
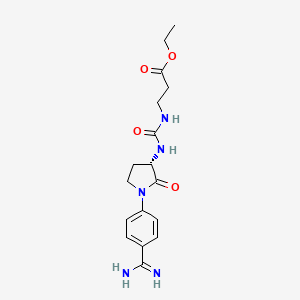


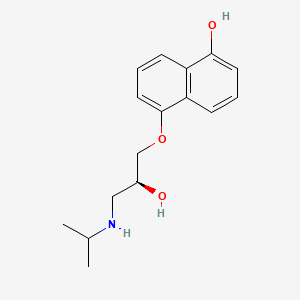
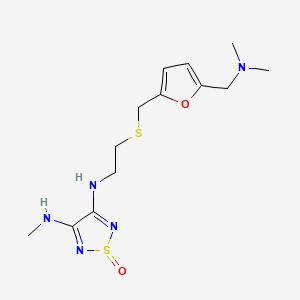
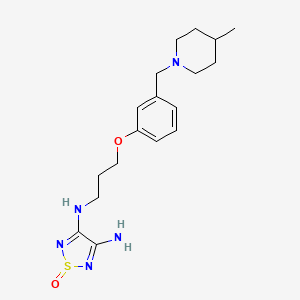
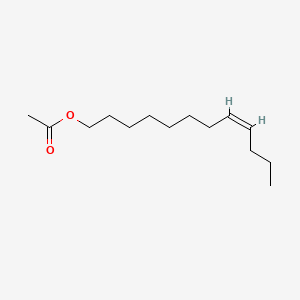
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
